6-Bromo-4-methyl-1-hexanol
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Overview
Description
6-Bromo-4-methyl-1-hexanol is an organic compound with the molecular formula C7H15BrO. It belongs to the class of bromoalcohols, which are characterized by the presence of both a bromine atom and a hydroxyl group in their structure. This compound is used in various chemical syntheses and has applications in different fields, including organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-methyl-1-hexanol can be synthesized through several methods. One common approach involves the bromination of 4-methyl-1-hexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired bromoalcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1-hexanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-Methyl-1-hexanol.
Oxidation: 4-Methylhexanal or 4-Methylhexanone.
Reduction: 4-Methylhexane.
Scientific Research Applications
6-Bromo-4-methyl-1-hexanol is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the preparation of polymers and other advanced materials.
Pharmaceuticals: Acts as a building block for the synthesis of bioactive compounds.
Biochemistry: Employed in the study of enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1-hexanol is primarily attributed to the reactivity of the bromine atom. The bromine atom acts as a nucleophile, initiating substrate attack and forming a bromonium ion. This intermediate can undergo various reactions depending on the reaction conditions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexanol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-1-hexanol: Similar structure but lacks the bromine atom.
1-Bromo-4-methylhexane: Similar structure but lacks the hydroxyl group.
Uniqueness
6-Bromo-4-methyl-1-hexanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
6-bromo-4-methylhexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(4-5-8)3-2-6-9/h7,9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXMTICQJNDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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